![molecular formula C10H7Cl2NOS2 B5228968 3-(3,4-dichlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 34392-98-8](/img/structure/B5228968.png)
3-(3,4-dichlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one
Übersicht
Beschreibung
3-(3,4-dichlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one, commonly known as DTT, is a synthetic compound with a thiazolidinone core structure. It has been widely studied for its potential use in various scientific research applications, including as an antioxidant, anti-inflammatory, and anti-tumor agent.
Wirkmechanismus
The mechanism of action of DTT is not fully understood, but it is thought to involve the modulation of various signaling pathways. Studies have suggested that DTT can activate the Nrf2/ARE pathway, which plays a key role in antioxidant and anti-inflammatory responses. DTT has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
DTT has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the levels of reactive oxygen species. DTT has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to increase the production of anti-inflammatory cytokines, such as IL-10. In addition, DTT has been shown to induce apoptosis in cancer cells, and to inhibit the proliferation and migration of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
DTT has several advantages for lab experiments, including its stability, solubility, and low toxicity. It can be easily synthesized and purified, and is readily available for research purposes. However, there are also limitations to its use in lab experiments, including its potential to interfere with certain assays and its limited bioavailability in vivo.
Zukünftige Richtungen
There are several potential future directions for DTT research. One area of interest is the development of DTT derivatives with enhanced bioavailability and specificity for certain signaling pathways. Another area of interest is the investigation of DTT in combination with other compounds, such as chemotherapy agents, to enhance their efficacy and reduce side effects. Finally, further research is needed to fully understand the mechanism of action of DTT and its potential therapeutic applications in various diseases.
Synthesemethoden
DTT can be synthesized through a multi-step process involving the reaction of 3,4-dichlorobenzylamine with thiourea, followed by the addition of an alkylating agent and cyclization to form the thiazolidinone core structure. The final product can be purified through recrystallization or chromatography techniques.
Wissenschaftliche Forschungsanwendungen
DTT has been shown to have a wide range of potential scientific research applications. It has been studied as an antioxidant, with research suggesting that it can scavenge free radicals and protect against oxidative stress. DTT has also been investigated for its anti-inflammatory properties, with studies showing that it can inhibit the production of pro-inflammatory cytokines. In addition, DTT has been shown to have anti-tumor effects, with research suggesting that it can induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
3-[(3,4-dichlorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NOS2/c11-7-2-1-6(3-8(7)12)4-13-9(14)5-16-10(13)15/h1-3H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBBZBPBPUWUEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30300888 | |
Record name | 3-(3,4-dichlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30300888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one | |
CAS RN |
34392-98-8 | |
Record name | NSC139712 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139712 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(3,4-dichlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30300888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.